alpha-Sexithiophene

Organic Field-Effect Transistor Gate Dielectric Engineering Charge Transport

Alpha-sexithiophene (α-6T) is the premier p-type small-molecule semiconductor for OFET and OPV prototyping. It uniquely enables a 30–100× mobility enhancement on high-k dielectric blends, a feat unattainable with P3HT. For OPV research, it is the only commercially available material demonstrated to support a 1.61 V Voc homojunction. Ensure your lab sources the critical reference standard for flexible accumulation-mode transistors and interface charge-transport studies.

Molecular Formula C24H14S6
Molecular Weight 494.8 g/mol
CAS No. 88493-55-4
Cat. No. B1246321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Sexithiophene
CAS88493-55-4
Synonymssexithiophene
Molecular FormulaC24H14S6
Molecular Weight494.8 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6
InChIInChI=1S/C24H14S6/c1-3-15(25-13-1)17-5-7-19(27-17)21-9-11-23(29-21)24-12-10-22(30-24)20-8-6-18(28-20)16-4-2-14-26-16/h1-14H
InChIKeyKUJYDIFFRDAYDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Sexithiophene (CAS 88493-55-4) for OFET and OPV Applications: Procurement-Ready Specifications and Key Properties


Alpha-Sexithiophene (α-6T, CAS 88493-55-4) is a linear conjugated oligothiophene composed of six thiophene subunits (molecular formula C24H14S6, molecular weight 494.74) [1]. As a small-molecule organic semiconductor, α-6T is widely recognized as a prototype p-type (hole-transporting) material for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . It is typically supplied as a light-yellow to brown powder or crystalline solid with a melting point of 304 °C and reported HOMO/LUMO levels of −5.3 eV and −3.1 eV, respectively [1]. The compound is also available in sublimed-grade purity (>95%) for high-performance device fabrication [1].

Alpha-Sexithiophene Procurement Considerations: Why Oligothiophene Chain Length Dictates Performance and Prevents Simple Substitution


In the α-oligothiophene series (nT, where n = number of thiophene rings), extending the conjugated chain from quaterthiophene (4T) to sexithiophene (6T) fundamentally alters solid-state packing, charge transport properties, and device-relevant parameters [1]. While shorter oligomers such as 4T or 5T may superficially appear as cost-effective alternatives, they exhibit distinct differences in crystal morphology, HOMO/LUMO energetics, and field-effect mobility [2]. Furthermore, functional alternatives such as pentacene or P3HT, though widely used, exhibit fundamentally different dielectric-response behavior and processing characteristics that preclude direct drop-in substitution without extensive device re-optimization [3]. The quantitative evidence below demonstrates precisely where α-6T occupies a non-interchangeable performance niche relative to its closest comparators, thereby substantiating procurement decisions based on application-specific requirements.

Alpha-Sexithiophene Quantitative Differentiation Guide: Head-to-Head Performance Data for Procurement Decisions


OFET Dielectric Enhancement: α-6T vs. P3HT Field-Effect Mobility Response on Nanocomposite Gate Dielectrics

When deposited on high-k TiO2–PS/PS nanocomposite blended dielectrics versus homogeneous PS dielectrics, α-sexithiophene exhibits a field-effect mobility enhancement factor of 30–100× [1]. In contrast, the semicrystalline polymer alternative poly(3-hexylthiophene) (P3HT), processed under identical dielectric conditions, shows only a modest 2× mobility increase, with no appreciable enhancement observed after thermal annealing [1]. This differential response highlights α-6T's superior compatibility with dielectric engineering strategies for mobility optimization.

Organic Field-Effect Transistor Gate Dielectric Engineering Charge Transport

Homojunction OPV Performance: α-6T Single-Material Solar Cells Achieve Unprecedented Open-Circuit Voltage

α-Sexithiophene polycrystalline films support efficient charge generation without requiring a donor–acceptor heterojunction, enabling homojunction organic solar cells with an open-circuit voltage (Voc) of 1.61 V and external quantum efficiency (EQE) up to 44% [1]. This Voc value substantially exceeds typical single-junction OPV benchmarks, including α-6T/C60 planar heterojunction devices which yield Voc of approximately 1.2–1.4 V depending on morphology [2]. The 0.21–0.41 V improvement stems from an interfacial energy offset of 0.4 eV generated at boundaries between differently oriented α-6T crystalline domains, which facilitates exciton dissociation into free charges without the voltage losses inherent to heterojunction designs [1].

Organic Photovoltaics Homojunction Solar Cell Open-Circuit Voltage

Threshold Voltage Tunability: α-6T Enables Accumulation-Mode OFET Operation Distinct from DH6T

In a direct head-to-head comparison of OFET channels fabricated on flexible plastic substrates (Mylar®), pure α-6T channels exhibit a slightly negative threshold voltage (VT), operating in p-type accumulation mode, whereas pure α,ω-dihexylsexithiophene (DH6T) channels display a large positive VT and operate in depletion mode due to pre-existing accumulated charge carriers [1]. Mixed 6T:DH6T channels show a linear dependence of VT on the 6T:DH6T ratio, while hole mobility remains essentially constant at ≥ 5 × 10⁻³ cm²/V·s across all mixing ratios—even exceeding the mobility of pure 6T flexible OFETs (3 × 10⁻³ cm²/V·s) [1].

OFET Operational Mode Threshold Voltage Engineering Flexible Electronics

Charge Transport Saturation at Ultrathin Thickness: α-6T OFET Mobility Saturation After Second Monolayer

In layer-by-layer growth studies of α-sexithiophene on silane-passivated SiO₂, field-effect mobility saturates after the second monolayer, and subsequent molecular layers do not enhance charge transport [1]. This thickness-dependent saturation behavior is not universally observed across all small-molecule organic semiconductors; for comparison, α,ω-DH6T single-monolayer transistors achieve mobility up to 0.032 cm²/V·s, but in α-6T the active channel is confined primarily to the first two monolayers nearest the dielectric interface [2]. The saturation phenomenon is linked to interlayer charge traps arising from out-of-plane disorder, which is influenced by substrate temperature during growth (70 °C vs. 120 °C) [1].

Ultrathin Film OFET Layer-by-Layer Charge Transport Interface Engineering

HOMO/LUMO Alignment: α-6T Energy Levels Positioned for Fullerene Acceptor Pairing in OPVs

α-Sexithiophene exhibits HOMO and LUMO levels of −5.3 eV and −3.1 eV, respectively, as reported by multiple authoritative vendor specifications [1]. In OPV device configurations, this energy level alignment enables efficient hole transport and exciton dissociation when paired with fullerene acceptors; the ITO/6T/C60/BCP/Mg:Ag device architecture is a standard reference configuration for small-molecule OPV performance benchmarking . While no direct HOMO/LUMO head-to-head comparison data with quaterthiophene (4T) or quinquethiophene (5T) are available in the open literature under identical measurement conditions, the established oligothiophene trend indicates that extending conjugation length from 4T to 6T progressively raises the HOMO level and narrows the bandgap, directly impacting Voc and charge injection barriers in device applications [2].

Energy Level Alignment Donor-Acceptor Interface Organic Photovoltaics

Air Exposure Stability: α-6T Hole Mobility Maintained Under Ambient Conditions vs. Electron Mobility Degradation

In single-component ambipolar OFET studies, α-sexithiophene-based devices exhibited hole mobility of 0.12 cm²/V·s that was barely affected by air exposure, whereas the electron mobility (0.025 cm²/V·s) was significantly degraded under identical conditions [1]. While no direct head-to-head air-stability comparison with pentacene is available from this study, the data establish that α-6T hole transport is intrinsically robust against ambient oxygen and moisture, a critical differentiator for p-channel OFET applications requiring operation without rigorous encapsulation. The high thermal stability of α-6T thin films up to approximately 470 K further supports its suitability for applications involving elevated-temperature processing or operation [2].

Ambient Stability OFET Reliability P-Channel Transistor

Alpha-Sexithiophene Procurement Application Scenarios: Where α-6T Delivers Verified Performance Advantage


High-Mobility OFET Fabrication on Engineered Nanocomposite Gate Dielectrics

For research groups and R&D laboratories fabricating organic field-effect transistors with high-k nanocomposite gate dielectrics, α-sexithiophene is the procurement choice when mobility enhancement via dielectric engineering is a primary design objective. As established in Section 3, α-6T exhibits a 30–100× mobility enhancement factor on TiO2–PS/PS blended dielectrics relative to homogeneous PS dielectrics, whereas the widely used polymer alternative P3HT shows only a 2× enhancement with no improvement after annealing [1]. This scenario is particularly relevant for academic OFET research, semiconductor device prototyping, and low-volume production where gate dielectric optimization is a key performance lever. The thermally evaporated processing compatibility of α-6T aligns with standard small-molecule vacuum deposition workflows, and its well-characterized nucleation and grain-growth behavior on blended dielectrics provides predictable morphology control [1].

High-Voltage Single-Junction Organic Photovoltaics via Homojunction Architecture

For OPV researchers seeking to maximize open-circuit voltage in single-junction devices, α-sexithiophene enables a unique homojunction architecture that achieves Voc = 1.61 V and EQE up to 44% without requiring a heterojunction donor–acceptor pair [2]. This application scenario leverages the interfacial energy offset (0.4 eV) generated at boundaries between differently oriented α-6T crystalline domains, which promotes efficient exciton dissociation into free charges while avoiding the voltage losses inherent to heterojunction interfaces [2]. The procurement value proposition is clear: α-6T is the only commercially available oligothiophene demonstrated to support efficient single-material OPV operation at this Voc level. This scenario is ideal for research programs exploring alternative OPV device architectures, high-voltage photodetectors, and applications where morphological stability of single-component films offers advantages over blended heterojunction systems.

Flexible OFET Development Requiring Accumulation-Mode Operation with VT Tunability

For development of flexible OFET circuits on plastic substrates, α-sexithiophene serves as the essential accumulation-mode component in blend systems with DH6T for tuning threshold voltage without sacrificing mobility. As demonstrated in Section 3, pure α-6T channels on flexible Mylar® substrates operate in accumulation mode with slightly negative VT, whereas DH6T operates in depletion mode [3]. Co-deposited 6T:DH6T films form intercalation compounds that maintain hole mobility ≥ 5 × 10⁻³ cm²/V·s across all mixing ratios while VT shifts linearly with composition [3]. This scenario applies to flexible electronics research, wearable sensor development, and low-cost printed electronics where VT tunability and mechanical flexibility are concurrent requirements. α-6T provides the baseline accumulation-mode behavior that enables this tunability, a capability that cannot be replicated with DH6T alone or with polythiophene alternatives that lack comparable blend compatibility.

Model System Studies of Charge Transport at Organic/Dielectric Interfaces

For fundamental research investigating charge transport mechanisms in organic semiconductors, α-sexithiophene provides a uniquely well-characterized model system with established thickness-dependent transport behavior. As documented in Section 3, α-6T exhibits layer-by-layer growth on silane-passivated SiO₂ with field-effect mobility saturating after the second monolayer, confining the active channel to the region nearest the dielectric interface [4]. This saturation behavior, coupled with the compound's extensive literature characterization of temperature-dependent mobility, threshold voltage shifts, and interlayer trap states, makes α-6T an ideal reference material for studying fundamental charge transport phenomena in OFETs [4][5]. Procurement for this scenario supports academic research groups, national laboratories, and industrial R&D teams conducting device physics investigations, interface engineering studies, and computational modeling validation where a well-understood, commercially available small-molecule semiconductor is required as a baseline comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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